molecular formula C12H16N2O4 B13504449 Tert-butyl 2-[(2-nitrophenyl)amino]acetate

Tert-butyl 2-[(2-nitrophenyl)amino]acetate

Cat. No.: B13504449
M. Wt: 252.27 g/mol
InChI Key: KPHDIFLXBXNHJZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-nitrophenyl)amino]acetate is an organic compound with the molecular formula C14H20N2O4 It is a derivative of amino acids and is characterized by the presence of a tert-butyl ester group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2-nitrophenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2-nitroaniline. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-nitrophenyl)amino]acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Hydrolysis Agents: Hydrochloric acid, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-[(2-aminophenyl)amino]acetic acid.

    Hydrolysis: 2-[(2-nitrophenyl)amino]acetic acid.

    Oxidation: Products vary based on the oxidizing agent used.

Scientific Research Applications

Tert-butyl 2-[(2-nitrophenyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-nitrophenyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-[(2-aminophenyl)amino]acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-[(2-nitrophenyl)amino]acetate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

    Methyl 2-[(2-nitrophenyl)amino]acetate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

Uniqueness

Tert-butyl 2-[(2-nitrophenyl)amino]acetate is unique due to the presence of both a tert-butyl ester group and a nitrophenyl group, which confer specific chemical properties and reactivity. The tert-butyl group provides steric hindrance, affecting the compound’s stability and reactivity, while the nitrophenyl group offers potential for various chemical transformations.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl 2-(2-nitroanilino)acetate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)8-13-9-6-4-5-7-10(9)14(16)17/h4-7,13H,8H2,1-3H3

InChI Key

KPHDIFLXBXNHJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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